molecular formula C12H7ClFNO2 B14855124 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid

2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B14855124
M. Wt: 251.64 g/mol
InChI Key: RJZDWRPGCXJVFB-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid (molecular formula: C₁₈H₁₁ClFNO₂, molecular weight: 327.74 g/mol) is a pyridine derivative featuring a chloro substituent at position 2, a 4-fluorophenyl group at position 6, and a carboxylic acid moiety at position 4 . This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility, which allows for modifications to optimize electronic, steric, and solubility properties.

Properties

Molecular Formula

C12H7ClFNO2

Molecular Weight

251.64 g/mol

IUPAC Name

2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H7ClFNO2/c13-11-6-8(12(16)17)5-10(15-11)7-1-3-9(14)4-2-7/h1-6H,(H,16,17)

InChI Key

RJZDWRPGCXJVFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=C2)C(=O)O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically proceeds under mild conditions and is highly efficient.

    Suzuki-Miyaura Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-(4-fluorophenyl)pyridine-4-carboxylic acid or 2-thio-6-(4-fluorophenyl)pyridine-4-carboxylic acid.

    Oxidation Products: Derivatives such as this compound derivatives with additional functional groups.

    Reduction Products: Alcohols such as 2-chloro-6-(4-fluorophenyl)pyridine-4-methanol.

Scientific Research Applications

2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards specific targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyridine Core

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid (Target Compound) C₁₈H₁₁ClFNO₂ 327.74 Cl (C2), 4-Fluorophenyl (C6) Intermediate for pharmaceuticals/agrochemicals
2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid C₁₉H₁₄FNO₃ 323.32 4-Methoxyphenyl (C6) Enhanced solubility (methoxy group)
2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid C₁₂H₇Cl₂NO₃ 308.11 Cl (C2), 4-Chlorophenoxy (C6) Higher lipophilicity (logP ~3.5)
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid C₈H₅ClF₃NO₃ 255.58 Trifluoroethoxy (C6) Strong electron-withdrawing effect; logP = 3.10
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid C₁₃H₈Cl₂F₂NO₃ 366.11 Amino (C4), multiple halogens/methoxy Herbicidal activity (broad-spectrum weed control)
2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid C₇H₃ClF₃NO₂ 225.56 CF₃ (C6) Increased metabolic stability
2-Chloro-6-(dimethylamino)pyridine-4-carboxylic acid C₈H₉ClN₂O₂ 200.62 Dimethylamino (C6) Hydrogen-bonding potential; lab scaffold
Electronic Effects
  • Electron-Withdrawing Groups (EWGs): The trifluoroethoxy group in C₈H₅ClF₃NO₃ increases acidity of the carboxylic acid (pKa reduction) and enhances resistance to enzymatic degradation . Chloro and fluoro substituents (e.g., in the target compound) improve stability via inductive effects, critical for agrochemical persistence .
  • Electron-Donating Groups (EDGs): Methoxy in C₁₉H₁₄FNO₃ improves solubility but may reduce receptor-binding affinity in hydrophobic environments . Dimethylamino in C₈H₉ClN₂O₂ introduces basicity, enabling salt formation for pharmaceutical formulations .
Steric and Solubility Considerations
  • 4-Methoxyphenyl (C₁₉H₁₄FNO₃) reduces crystallinity, enhancing bioavailability in drug design .
  • Phenoxy vs.

Case Studies: Structural Modifications and Outcomes

Case 1: Trifluoromethyl vs. Fluorophenyl
  • 2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid (C₇H₃ClF₃NO₂) shows ~20% higher metabolic stability in liver microsome assays compared to the target compound, attributed to CF₃’s resistance to cytochrome P450 oxidation .
Case 2: Amino Substituents
  • 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid (C₇H₇ClN₂O₂) demonstrates improved solubility (logP = 1.8 vs. 2.5 for the target compound) but reduced herbicidal potency due to decreased lipophilicity .

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